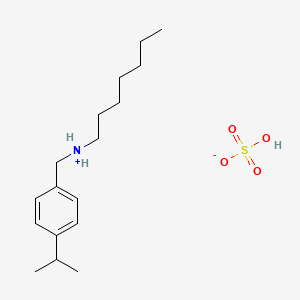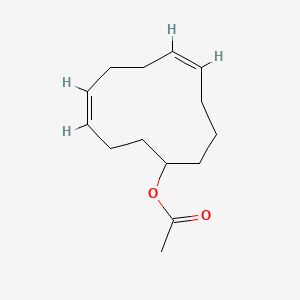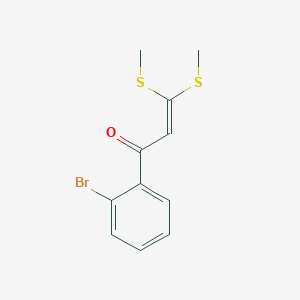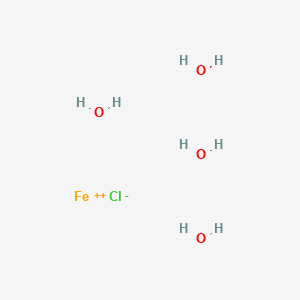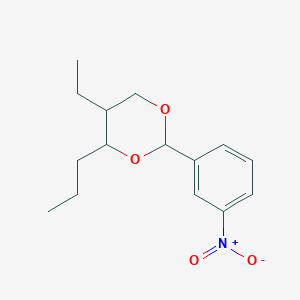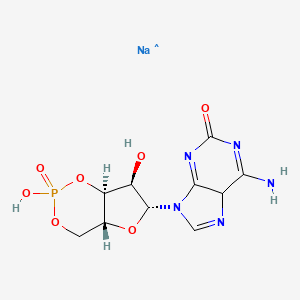![molecular formula C31H36O2 B13773313 [4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate](/img/structure/B13773313.png)
[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate: is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate ester functional group, which is linked to a phenyl ring substituted with a propylcyclohexyl group and another phenyl ring substituted with a propyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate typically involves the esterification of 4-(4-propylphenyl)benzoic acid with 4-(4-propylcyclohexyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in the formation of [4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its structural properties.
作用機序
The mechanism of action of [4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate: can be compared with other similar compounds, such as:
[4-(4-Propylphenyl)phenyl] 4-(4-propylphenyl)benzoate: Similar structure but lacks the cyclohexyl group, which may affect its chemical and biological properties.
[4-(4-Propylcyclohexyl)phenyl] 4-(4-methylphenyl)benzoate: Contains a methyl group instead of a propyl group, leading to differences in reactivity and applications.
[4-(4-Propylcyclohexyl)phenyl] 4-(4-chlorophenyl)benzoate:
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct properties and applications compared to its analogs.
特性
分子式 |
C31H36O2 |
|---|---|
分子量 |
440.6 g/mol |
IUPAC名 |
[4-(4-propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate |
InChI |
InChI=1S/C31H36O2/c1-3-5-23-7-11-25(12-8-23)27-15-17-29(18-16-27)31(32)33-30-21-19-28(20-22-30)26-13-9-24(6-4-2)10-14-26/h7-8,11-12,15-22,24,26H,3-6,9-10,13-14H2,1-2H3 |
InChIキー |
XHCOUDCNJWWXNW-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


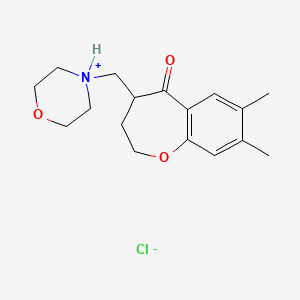
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)


